molecular formula C23H20FN3O4S B2514638 (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 900135-06-0

(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Cat. No. B2514638
CAS RN: 900135-06-0
M. Wt: 453.49
InChI Key: JEVXRMIAACGAFK-JMIUGGIZSA-N
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Description

(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Activity

Compounds structurally related to the specified molecule have been synthesized and evaluated for their hypoglycemic activity. For example, novel derivatives containing the 2,4-dioxothiazolidin moiety have shown significant hypoglycemic effects in animal models. These studies involve the design, synthesis, and biological evaluation of such derivatives, highlighting their potential as therapeutic agents for diabetes management (Nikaljea, Choudharia, & Une, 2012).

Antimicrobial Activity

Another area of research application for compounds with similar structural features is their antimicrobial properties. Rhodanine-3-acetic acid derivatives, for example, have been synthesized and tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory and Analgesic Activities

Related research has also explored the anti-inflammatory and analgesic potential of structurally similar compounds. The synthesis and pharmacological evaluation of these compounds have shown promising results in animal models, suggesting their utility in developing new treatments for inflammatory and pain conditions (Khalifa & Abdelbaky, 2008).

Anticancer Activity

Moreover, some derivatives have been synthesized and screened for their anticancer activity. These studies highlight the therapeutic potential of such compounds against various cancer cell lines, providing a foundation for further research into their use as anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antioxidant Activity

Research into the antioxidant properties of compounds with similar structures has also been conducted. These studies assess the ability of such compounds to scavenge free radicals and protect against oxidative stress, indicating their potential as antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-31-17-6-7-19-18(11-17)15(12-26-19)8-9-25-21(28)13-27-22(29)20(32-23(27)30)10-14-2-4-16(24)5-3-14/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXRMIAACGAFK-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

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